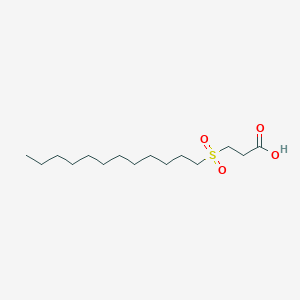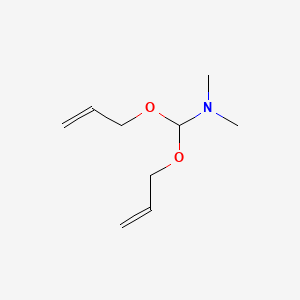
1-(Dimethylamino)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)propan-2-yl acetate is an organic compound with the molecular formula C7H15NO2. It is an ester derivative of 1-(Dimethylamino)-2-propanol and acetic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)propan-2-yl acetate can be synthesized through the esterification of 1-(Dimethylamino)-2-propanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Dimethylamino)propan-2-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 1-(Dimethylamino)-2-propanol and acetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Hydrolysis: 1-(Dimethylamino)-2-propanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Reduction: 1-(Dimethylamino)-2-propanol.
Aplicaciones Científicas De Investigación
1-(Dimethylamino)propan-2-yl acetate is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis, it is used to produce various compounds and materials.
Biology: It may be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound can be a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Dimethylamino)propan-2-yl acetate exerts its effects depends on its application. In organic synthesis, it acts as a reactant or intermediate, participating in various chemical reactions to form desired products. Its molecular targets and pathways are specific to the reactions it undergoes, such as esterification, hydrolysis, and reduction.
Comparación Con Compuestos Similares
Similar Compounds
1-(Dimethylamino)-2-propanol: The parent alcohol from which the ester is derived.
2-(Dimethylamino)ethyl acetate: Another ester with similar functional groups.
N,N-Dimethylisopropanolamine: A related compound with similar chemical properties.
Uniqueness
1-(Dimethylamino)propan-2-yl acetate is unique due to its specific ester structure, which imparts distinct reactivity and properties compared to its parent alcohol and other related esters. Its applications in organic synthesis and industrial production highlight its versatility and importance in various fields.
Propiedades
Número CAS |
32188-28-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
1-(dimethylamino)propan-2-yl acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(3)4)10-7(2)9/h6H,5H2,1-4H3 |
Clave InChI |
UNAHOIFQEOHOMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-cyclohexyl-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964884.png)



![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964899.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11964907.png)

![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![methyl 4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11964935.png)




